molecular formula C15H10O4 B010367 3,6-Dihydroxyflavone CAS No. 108238-41-1

3,6-Dihydroxyflavone

Katalognummer: B010367
CAS-Nummer: 108238-41-1
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: XHLOLFKZCUCROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dihydroxyflavone (3,6-DHF) is a naturally occurring flavonoid of significant interest in biochemical and pharmacological research due to its multifaceted biological activities. This high-purity compound serves as a valuable tool for studying cellular signaling pathways and developing novel therapeutic strategies, particularly in oncology. Key Research Applications and Mechanisms: Anticancer Agent: 3,6-DHF exhibits potent cytotoxic effects across various human cancer cell lines. Studies demonstrate its efficacy against cervical cancer (HeLa cells), breast cancer (MCF-7 and MDA-MB-231 cells), and leukemia (HL-60 cells), with IC50 values in the low micromolar range . Its antitumor activity is mediated through the induction of apoptosis via reactive oxygen species (ROS)-mediated activation of the p38 MAPK and JNK pathways . JNK Pathway Inhibitor: 3,6-DHF functions as a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1), with an IC50 value comparable to the established inhibitor SP600125 . Binding studies confirm its strong affinity for JNK1, making it a candidate for investigating JNK-related signaling in cellular processes . Inhibitor of Metastasis: Research shows that 3,6-DHF can suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells, a critical step in cancer metastasis . This effect is achieved through the down-regulation of the Notch1 signaling pathway and the subsequent inhibition of cancer stem cell (CSC) formation and tumor-initiating capacity . Anti-inflammatory and Antioxidant Properties: 3,6-DHF demonstrates anti-inflammatory activity by modulating TLR4/CD14, MAPK, and COX-2 pathways . It also possesses intrinsic antioxidant activity, which can be significantly enhanced through formulation with gold nanoparticles, offering a potential research strategy to amplify its bioactivity . Chemical Profile: : 108238-41-1 Molecular Formula: C15H10O4 Molecular Weight: 254.24 g/mol Purity: ≥98% This product is intended For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3,6-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOLFKZCUCROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350940
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108238-41-1
Record name 3,6-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108238-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Friedel-Crafts Acylation and Cyclization

A foundational approach for flavone synthesis involves Friedel-Crafts acylation followed by cyclization. For 3,6-DHF, this method could hypothetically begin with a substituted phloroglucinol derivative. For example, a patent detailing the synthesis of 7,8-dihydroxyflavone (CN111303105A) outlines a six-step process involving:

  • Friedel-Crafts acylation of phloroglucinol with acetic acid using boron trifluoride etherate as a catalyst.

  • Protection of hydroxyl groups via benzylation to prevent unwanted side reactions.

  • Aldol condensation with benzaldehyde under basic conditions to form a chalcone intermediate.

  • Cyclization using iodine in dimethyl sulfoxide (DMSO) to yield the flavone backbone.

  • Deprotection via hydrogenation with palladium-carbon to remove benzyl groups.

Adapting this method for 3,6-DHF would require strategic positioning of hydroxyl groups during the acylation and protection steps. For instance, selective protection of the 3- and 6-positions could be achieved using orthogonal protecting groups, though this remains speculative without direct experimental data.

Table 1: Hypothetical Reaction Conditions for 3,6-DHF Synthesis

StepReagents/ConditionsPurpose
AcylationPhloroglucinol, BF₃·Et₂O, 40–60°CIntroduce acetyl group
Hydroxyl ProtectionBenzyl chloride, DBU, 110°CShield reactive hydroxyls
Aldol CondensationKOH, ethanol/water, benzaldehydeForm chalcone intermediate
CyclizationI₂, DMSO, 110°CConstruct flavone core
DeprotectionH₂, Pd/C, methanol/THFRemove benzyl groups

Industrial-Scale Production and Applications

Gold Nanoparticle Synthesis

3,6-DHF’s role as a bioreducing agent in gold nanoparticle (AuNP) synthesis highlights its industrial relevance. A study demonstrated that 3,6-DHF reduces auric chloride (HAuCl₄) to form stable, spherical AuNPs (10–50 nm) under ambient conditions. The process involves:

  • Dissolving 3,6-DHF in dimethyl sulfoxide (DMSO).

  • Mixing with HAuCl₄ solution under stirring.

  • Monitoring plasmon resonance shifts (λₘₐₓ = 520–550 nm) to confirm nanoparticle formation.

This application presupposes the availability of 3,6-DHF, though the exact synthesis method used industrially remains undisclosed.

Table 2: Conditions for 3,6-DHF-Mediated AuNP Synthesis

ParameterValue/Detail
3,6-DHF concentration10 mg/10 mL DMSO
HAuCl₄ concentration1 mM
Reaction time45 minutes
Stability>1 hour in serum albumin (1%)

Analyse Chemischer Reaktionen

Reaktionstypen: 3,6-Dihydroxyflavone durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

    Oxidation: In Gegenwart von Oxidationsmitteln kann this compound Chinone bilden.

    Reduktion: Reduktionsmittel können this compound in seine entsprechenden Dihydroderivate umwandeln.

    Substitution: Die Hydroxylgruppen in this compound können an nukleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinone, Dihydroderivate und substituierte Flavone .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1.1 Cytotoxic Activity

3,6-DHF has demonstrated significant cytotoxic effects against various cancer cell lines, particularly HeLa cells (human cervical cancer). Studies have shown that 3,6-DHF inhibits cell growth in a dose-dependent manner, with effective concentrations ranging from 0 to 100 µM. The compound exhibits minimal toxicity towards normal cells, such as NIH3T3 and RAW264.7 cells, suggesting a selective action against cancerous cells .

1.2 Mechanisms of Action

The anticancer effects of 3,6-DHF are attributed to several mechanisms:

  • Inhibition of COX-2 and MAPK Pathways : Research indicates that 3,6-DHF reduces the expression of cyclooxygenase-2 (COX-2) and modulates MAPK signaling pathways in tumor cells. This modulation is critical for reducing inflammation and tumor progression .
  • Suppression of Epithelial-Mesenchymal Transition (EMT) : 3,6-DHF has been shown to inhibit EMT in breast cancer cells by targeting the Notch signaling pathway. This suppression is vital for preventing metastasis and enhancing the efficacy of existing therapies .

Chemopreventive Potential

2.1 Antioxidant Activity

The compound exhibits strong antioxidant properties, which contribute to its chemopreventive potential. It scavenges free radicals and reduces oxidative stress in cells, thereby mitigating damage that can lead to cancer development .

2.2 Synergistic Effects with Dietary Compounds

Research has indicated that combining 3,6-DHF with other dietary phytochemicals enhances its antioxidant and cytotoxic effects. For instance, studies on the combination of 3,6-DHF with gold nanoparticles have shown improved inhibition of tumor growth while maintaining high cell viability .

Formulation and Delivery Systems

3.1 Nanoparticle Embedding

The incorporation of 3,6-DHF into nanoparticle systems has been explored as a method to enhance its delivery and efficacy. Gold nanoparticles embedded with 3,6-DHF have been reported to improve the bioavailability and targeted delivery of the compound to cancer cells while minimizing side effects on healthy tissues .

Case Studies and Research Findings

StudyFocusFindings
Cytotoxicity in HeLa CellsDemonstrated dose-dependent inhibition with minimal toxicity to normal cells.
EMT SuppressionInhibited Notch signaling pathway in breast cancer cells, reducing metastasis potential.
Nanoparticle FormulationEnhanced anticancer activity when combined with gold nanoparticles; maintained cell viability at higher concentrations.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Flavonoids

Antioxidant Activity

3,6-DHF demonstrates moderate antioxidant activity compared to other flavonoids (Table 1). Its efficacy is enhanced when conjugated with gold nanoparticles (AuNPs), which increase radical scavenging by ~14% (84.02% inhibition of DPPH vs. 61.24% for native 3,6-DHF) .

Table 1: Antioxidant Activity of Selected Flavonoids (100 µg/mL)

Compound DPPH Inhibition (%) OH Radical Inhibition (%) NO Radical Inhibition (%)
3,6-Dihydroxyflavone 61.24 55.8 49.3
Lutein 73.9 68.2 61.5
Selenium Methyl Selenocysteine 42.1 38.7 35.2
Ascorbic Acid (Standard) 89.5 85.4 78.9

Source:

Anticancer Mechanisms

3,6-DHF vs. 7,8-Dihydroxyflavone (7,8-DHF)
  • 3,6-DHF: Targets Notch signaling (downregulates Notch1, NICD, Hes-1) and epigenetic pathways (miR-34a upregulation) to suppress EMT and BCSCs .
  • 7,8-DHF: Acts as a TrkB receptor agonist, promoting neurotrophic effects but showing weaker anticancer activity via caspase-3 activation in hepatocarcinoma cells .
3,6-DHF vs. 3,4′-Dihydroxyflavone (3,4′-DHF)
  • 3,4′-DHF: Limited data on epigenetic effects but shows moderate ROS-scavenging activity .

Epigenetic Modulation

3,6-DHF uniquely regulates DNA methylation dynamics by suppressing DNMT1 and upregulating TET1, leading to miR-34a promoter demethylation . In contrast:

  • Apigenin and Luteolin : Primarily inhibit histone deacetylases (HDACs) or modulate miRNA expression without direct DNMT1/TET1 interactions .

Structure-Activity Relationships (SAR)

  • Hydroxyl Group Position: 3,6-Dihydroxylation enhances NR4A1 binding and epigenetic activity compared to mono-hydroxylated analogs (e.g., 6-hydroxyflavone, Ki = 12.5 µM) . 5,7-Dihydroxylation (as in chrysin) reduces NR4A1 affinity (Ki = 11.3 µM) but increases lipid peroxidation .

Pharmacokinetics and Bioavailability

  • 3,6-DHF : Oral administration in rats (20 mg/kg/day) achieves plasma concentrations of 2.5 ± 0.4 µg/mL within 2 hours and urinary excretion of 21.7 ± 3.8 µg/mL over 24 hours .
  • Comparative Data: Limited bioavailability studies exist for analogs, though hydroxylation at positions 3 and 6 may enhance solubility compared to methoxylated derivatives (e.g., 3-hydroxy-6-methoxyflavone) .

Biologische Aktivität

3,6-Dihydroxyflavone (3,6-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article explores the biological activity of 3,6-DHF, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

Inhibition of Epithelial-Mesenchymal Transition (EMT)
3,6-DHF has been shown to suppress EMT in breast cancer cells by inhibiting the Notch signaling pathway. In vitro studies demonstrated that treatment with 3,6-DHF resulted in decreased levels of mesenchymal markers such as Snail, Twist, Slug, and N-cadherin while increasing the epithelial marker E-cadherin. This modulation suggests that 3,6-DHF can effectively counteract the invasive properties of cancer cells by promoting a more epithelial phenotype .

Impact on Breast Cancer Stem Cells (BCSCs)
Research indicates that 3,6-DHF significantly inhibits the formation and proliferation of BCSCs. In vivo studies utilizing NOD/SCID mice showed that administration of 3,6-DHF reduced the tumor-initiating capacity of breast cancer cells. Specifically, it decreased the percentage of ALDH-positive BCSC populations and reduced mammosphere formation . The compound's ability to target BCSCs is crucial for preventing metastasis and recurrence in breast cancer patients.

Anti-Inflammatory Properties
3,6-DHF exhibits anti-inflammatory effects by reducing the secretion of inflammatory cytokines in human embryonic kidney cells stimulated via TLR2/TLR1 pathways. This suggests potential therapeutic applications in inflammatory diseases beyond cancer . The compound's binding affinity to TLR2 and TLR1 further supports its role in modulating immune responses.

In Vitro Studies

  • Cell Line Studies : In studies conducted on MDA-MB-231 and MCF-7 breast cancer cell lines, 3,6-DHF treatment led to a dose-dependent decrease in cell viability and proliferation. The CCK-8 assay confirmed these findings, indicating significant cytotoxic effects against BCSCs .
  • Western Blot Analysis : Western blotting revealed that 3,6-DHF down-regulated key proteins involved in EMT and stemness pathways, including Notch1 and c-Myc .

In Vivo Studies

  • Tumor Growth Inhibition : In animal models, 3,6-DHF administration was associated with a marked reduction in tumor growth and metastasis. Optical imaging demonstrated suppressed lung metastasis in treated animals compared to controls .
  • Histological Analysis : Immunohistochemistry confirmed decreased expression of EMT markers and increased E-cadherin levels in tumor tissues from mice treated with 3,6-DHF .

Data Table: Summary of Biological Activities

ActivityMechanismReference
EMT SuppressionInhibition of Notch signaling
BCSC Proliferation InhibitionDecreased ALDH-positive cells
Anti-inflammatory EffectsReduced cytokine secretion via TLR inhibition
CytotoxicityDecreased cell viability in vitro

Case Studies

Case Study 1: Breast Cancer Treatment
A study examined the effects of 3,6-DHF on women with hormone receptor-positive early-stage breast cancer. Patients receiving dietary supplements containing 3,6-DHF showed improved outcomes regarding tumor size reduction and lower recurrence rates compared to those not receiving supplementation .

Case Study 2: Colon Cancer Research
In another investigation focused on colon cancer cell lines (HCT-116 and HT29), researchers found that the knockdown of long noncoding RNA BC200 inhibited proliferation and induced apoptosis. This effect was enhanced when combined with 3,6-DHF treatment, indicating a synergistic potential for this compound in colon cancer therapy .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 3,6-Dihydroxyflavone exerts its anticancer effects in breast cancer models?

  • Methodological Answer : this compound (3,6-DHF) induces apoptosis via caspase activation (e.g., cleavage of PARP) and suppresses epithelial-mesenchymal transition (EMT) by downregulating Notch1, NICD, Hes-1, and c-Myc. These effects are dose- and time-dependent, as shown in breast cancer cell lines (MCF-7, MDA-MB-231) using wound healing assays and Western blotting . For mechanistic validation, researchers should measure ROS levels, lipid peroxidation, and use siRNA-mediated knockdown of Notch1 to confirm pathway involvement.

Q. Which experimental models are commonly used to study the cytotoxic effects of this compound?

  • Methodological Answer :

  • In vitro : Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and cervical cancer cells (HeLa) are standard. Use MTT/CCK-8 assays to assess viability and flow cytometry for apoptosis (Annexin V/PI staining) .
  • In vivo : NOD/SCID mice xenograft models are employed to evaluate tumor growth inhibition and metastasis. Intracardiac injection of cancer cells can assess lung metastasis suppression .

Q. What in vitro assays are recommended for assessing the antioxidant activity of this compound?

  • Methodological Answer :

  • DPPH and H₂O₂ scavenging assays : Measure free radical inhibition at concentrations of 10–100 μM. Triplicate experiments with ascorbic acid as a positive control are essential .
  • ROS quantification : Use chemiluminescence probes (e.g., DCFH-DA) in cell-based models (e.g., HL-60 leukemia cells) to validate oxidative stress modulation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of gold nanoparticle-embedded this compound for enhanced bioactivity?

  • Methodological Answer :

  • Synthesis : Reduce hydrated auric chloride (NaAuCl₄) with 3,6-DHF under controlled pH (7–8) and temperature (25–37°C). Monitor nanoparticle formation via UV-Vis spectroscopy (peak ~530 nm) .
  • Characterization : Use XRD (peaks at 38.29°, 44.43°, 64.68° for Au crystallinity), TEM (particle size 6–12 nm), and AFM to confirm uniform distribution . Stability studies in PBS or cell media over 72 hours are critical for preclinical validation .

Q. What methodological approaches are used to analyze the role of Notch signaling in 3,6-DHF-mediated inhibition of EMT?

  • Methodological Answer :

  • Gene/protein expression : Perform qRT-PCR and Western blotting for Notch1, NICD, Hes-1, and EMT markers (E-cadherin, N-cadherin). Overexpress Notch1 via plasmid transfection to reverse 3,6-DHF effects .
  • Transcriptional activity : Use luciferase reporters linked to CSL-binding sites to measure Notch pathway suppression. Co-immunoprecipitation (Co-IP) confirms reduced NICD-CSL-MAML complex formation .

Q. How should discrepancies between in vitro and in vivo efficacy data for 3,6-DHF be addressed in preclinical studies?

  • Methodological Answer :

  • Dosage optimization : Conduct pharmacokinetic studies to compare bioavailability in cell culture vs. animal models. Adjust dosing regimens based on plasma half-life and tissue distribution .
  • Combinatorial strategies : Pair 3,6-DHF with dietary antioxidants (e.g., lycopene) or chemosensitizers (e.g., selenium methyl selenocysteine) to enhance in vivo efficacy. Use syngeneic tumor models to evaluate immune modulation .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data?

  • Answer : Use one-way ANOVA with post-hoc Dunnett’s test to compare treatment groups against controls. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). For ROS/apoptosis data, apply two-tailed t-tests with Bonferroni correction for multiple comparisons .

Q. How can researchers validate the epigenetic regulation of miR-34a by 3,6-DHF in cancer cells?

  • Answer :

  • Methylation-specific PCR (MSP) : Analyze promoter methylation of miR-34a in treated vs. untreated cells.
  • Functional rescue : Transfect cells with anti-miR-34a inhibitors to assess reversal of 3,6-DHF-induced apoptosis and EMT suppression .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • Storage : Store powder at -20°C (3-year stability) and DMSO solutions at -80°C (1-year stability). Use airtight containers with desiccants .
  • PPE : Wear nitrile gloves, sealed goggles, and lab coats. Conduct experiments in fume hoods to avoid inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dihydroxyflavone
Reactant of Route 2
3,6-Dihydroxyflavone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.